2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound featuring a phenol backbone substituted with a fluorine atom at the 2-position and a pinacol boronic ester group at the 6-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .
Properties
CAS No. |
2304634-50-0 |
|---|---|
Molecular Formula |
C12H16BFO3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the aryl halide (e.g., 2-fluoro-6-bromophenol) to a palladium(0) complex, followed by ligand exchange and transmetallation with B₂pin₂. A base such as potassium acetate (KOAc) is required to activate the diboron reagent. Typical conditions include:
-
Solvent: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates.
-
Temperature: 80–100°C for 12–24 hours.
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) at 2–5 mol% loading.
Yields exceeding 85% are achievable with optimized stoichiometry and inert atmosphere.
Substrate Scope and Limitations
Miyaura borylation tolerates electron-withdrawing groups (e.g., fluorine) but struggles with sterically hindered substrates. For 2-fluoro-6-bromophenol, regioselectivity is ensured by the ortho-fluorine directing effect, which stabilizes the palladium intermediate.
Table 1: Miyaura Borylation Optimization for Target Compound
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | PdCl₂(dppf) | 88 |
| Solvent | DMF | 85 |
| Temperature | 80°C | 87 |
| Base | KOAc | 90 |
Transition-Metal-Free Borylation
Recent advances enable boron incorporation without precious metals, as demonstrated by Lim et al.. This method uses bis-boronic acid (BBA) and a strong base (e.g., t-BuOK) to borylate aryl bromides at 0°C in methanol.
Reaction Protocol
-
Substrate: 2-Fluoro-6-bromophenol.
-
Boron Source: BBA (2 equivalents).
-
Base: t-BuOK (3 equivalents).
-
Conditions: 0°C for 4–24 hours in methanol.
The radical pathway proposed by Lim et al. avoids palladium costs but requires stringent temperature control to prevent BBA degradation.
| Substrate | Yield (%) | Purity (%) |
|---|---|---|
| 2-Fluoro-6-bromophenol | 88 | 95 |
| 4-Bromoanisole | 97 | 98 |
| 4-Bromophenol | 97 | 96 |
Direct Boronation of Fluorophenol Derivatives
Industrial routes often employ direct boronation of fluorophenols using boron trifluoride etherate (BF₃·OEt₂) or pinacol borane.
Synthetic Steps
-
Protection of Phenolic -OH: Trimethylsilyl (TMS) protection prevents unwanted side reactions.
-
Boronation: Reaction with pinacol borane in dichloromethane at room temperature.
-
Deprotection: Removal of TMS groups using tetrabutylammonium fluoride (TBAF).
Challenges and Solutions
-
Regioselectivity: Boronation occurs preferentially at the para position to fluorine, necessitating directing groups or stoichiometric control.
-
Byproduct Formation: Excess boronating agents generate dimeric species, mitigated by slow reagent addition.
Table 3: Direct Boronation Conditions and Outcomes
| Parameter | Condition | Yield (%) |
|---|---|---|
| Boronating Agent | Pinacol borane | 75 |
| Solvent | Dichloromethane | 78 |
| Temperature | 25°C | 80 |
Comparative Analysis of Methods
Table 4: Method Comparison for Industrial Applicability
| Method | Cost | Yield (%) | Scalability |
|---|---|---|---|
| Miyaura Borylation | High | 85–90 | Excellent |
| Transition-Metal-Free | Low | 80–88 | Moderate |
| Direct Boronation | Medium | 75–80 | High |
The Miyaura method remains optimal for high-purity batches, while transition-metal-free approaches offer cost savings for large-scale production .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Fluorinated phenols and other fluorine-containing derivatives.
Reduction: Borane derivatives and other reduced forms of the boronic acid group.
Substitution: Substituted phenols and other derivatives of the phenol group.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has potential applications in drug development and medicinal chemistry:
- Anticancer Agents : The compound can be utilized as a precursor for synthesizing boron-containing compounds that exhibit anticancer properties. Boron compounds have shown promise in targeting cancer cells selectively due to their ability to form stable complexes with biomolecules .
- Fluorinated Drug Candidates : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. This compound serves as a building block for synthesizing fluorinated pharmaceuticals that can improve therapeutic efficacy .
Organic Synthesis
The compound is valuable in organic synthesis due to its ability to participate in various chemical transformations:
- Cross-Coupling Reactions : It can act as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
- Functionalization of Aromatic Compounds : The presence of the fluorine atom allows for selective functionalization of the aromatic ring, enabling the introduction of various substituents that can modify the compound's properties and reactivity .
Materials Science
In materials science, the compound's unique properties can be exploited for developing advanced materials:
- Polymeric Materials : The incorporation of boron-containing compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for electronics and aerospace industries .
- Sensors and Catalysts : The compound may be used in developing sensors for detecting specific biomolecules or environmental pollutants due to its reactivity. Additionally, it can serve as a catalyst or catalyst precursor in various chemical reactions .
Case Studies
Several studies have highlighted the effectiveness of this compound in practical applications:
Case Study 1: Anticancer Activity
A study investigated the synthesis of novel boron-containing compounds derived from this phenol derivative and their cytotoxic effects on cancer cell lines. Results indicated significant anticancer activity compared to traditional chemotherapeutics .
Case Study 2: Organic Synthesis Efficiency
Research demonstrated that using this compound in Suzuki-Miyaura reactions resulted in higher yields and shorter reaction times compared to other boronic acid derivatives. The efficiency was attributed to its unique electronic properties imparted by the fluorine atom .
Mechanism of Action
The mechanism by which 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and boronic acid group play crucial roles in these interactions, influencing the compound's reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Positional Isomers
The position of the boronic ester and fluorine substituents significantly influences physicochemical properties and reactivity. Key comparisons include:
Table 1: Comparison of Positional Isomers
*Calculated molecular weight based on C₁₂H₁₅BFO₃.
- 3- and 4-Substituted Analogs : These lack fluorine but exhibit distinct melting points and solubility. The 4-substituted isomer (mp 112–117°C) may experience steric challenges in coupling reactions compared to the 3-substituted variant .
- However, steric hindrance between fluorine and the boronic ester could limit reactivity .
Comparison with Fluorinated Analogs
Fluorine substitution patterns further differentiate reactivity and applications:
Table 2: Fluorinated Analogs
- Non-Phenolic Fluoroboronate: Lacks the phenol group, making it less polar but more suitable for hydrophobic reaction environments .
Reactivity in Suzuki-Miyaura Coupling
The target compound’s ortho-fluorine and phenol group confer unique reactivity:
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the boronic ester for nucleophilic attack in cross-coupling .
- Steric Considerations : The proximity of fluorine to the boronic ester may hinder catalyst access, requiring optimized reaction conditions (e.g., higher temperatures or bulky ligands) .
Commercial Availability and Handling
- Pricing: Comparable boronic esters like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are priced at ¥12,300/1g (). The target compound’s cost may be higher due to fluorine incorporation.
- Purity: Fluorinated analogs (e.g., 2,6-difluoro-3-substituted phenol) are available at >95% purity, suggesting similar quality for the target compound .
- Storage: Many boronic esters require cold storage (0–6°C) to prevent hydrolysis, though phenol derivatives may exhibit greater stability .
Biological Activity
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C13H15BFNO2
- CAS Number : 765916-91-4
- Molecular Weight : 247.08 g/mol
The structure features a phenolic group substituted with a fluorine atom and a boron-containing moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in various biological pathways.
- Inhibition of Viral Proteases : Recent studies have shown that compounds with similar structures can inhibit the main protease (Mpro) of SARS-CoV-2. The boronic acid moiety acts as a warhead that covalently binds to the active site cysteine residue (Cys145) of Mpro, effectively blocking viral replication processes .
- Selectivity : In vitro assays demonstrated that derivatives of boronic acids exhibit selective inhibition against Mpro compared to other proteases like papain-like protease (PLpro), which suggests potential therapeutic applications in antiviral drug development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenolic and boron-containing groups significantly affect the compound's inhibitory potency against target enzymes. For instance:
- Hydrophobic Interactions : The presence of bulky substituents like tetramethyl groups enhances hydrophobic interactions with the enzyme's active site.
- Fluorine Substitution : The introduction of fluorine at specific positions on the phenolic ring influences the electronic properties and steric effects, which are critical for binding affinity .
Case Studies
Several studies have explored the biological effects and therapeutic potential of compounds related to this compound:
- Antiviral Activity : A study demonstrated that β-amido boronic acids could inhibit Mpro activity by approximately 23% at a concentration of 20 µM in vitro. This finding highlights the compound's potential as a lead structure for developing antiviral agents against coronaviruses .
- Enzymatic Assays : Enzymatic activity assays indicated that while some compounds partially reduced enzyme activity at low concentrations, further optimization is required to enhance efficacy without significant toxicity to human cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H15BFNO2 |
| CAS Number | 765916-91-4 |
| Molecular Weight | 247.08 g/mol |
| Inhibition against Mpro | ≈23% at 20 µM |
| Selectivity | High against Mpro vs PLpro |
Q & A
Q. How is boron retention efficiency quantified in synthetic pathways?
- Methodology :
- Analytical Techniques :
| Method | Application |
|---|---|
| ICP-MS | Quantifies trace boron in reaction mixtures |
| Colorimetric Assays | 4-(2-Pyridylazo)resorcinol (PAR) complexes detect free boronic acid |
- Reference : Protocols from environmental monitoring studies adapt well to synthetic tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
